molecular formula C17H19ClN5O4P B1678031 普拉地福韦 CAS No. 625095-60-5

普拉地福韦

货号: B1678031
CAS 编号: 625095-60-5
分子量: 423.8 g/mol
InChI 键: GWNHAOBXDGOXRR-HJFSHJIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲磺酸普拉地福韦,也称为甲磺酸瑞莫福韦,是一种口服的小分子化合物,属于腺苷福莫韦磷酸酯和膦酸酯前药的新系列。它被设计为专门靶向肝脏,降低对外部组织(尤其是肾脏)的风险,同时提高腺苷福莫韦的治疗效果。 普拉地福韦主要用于治疗慢性乙型肝炎病毒感染的潜在治疗 .

科学研究应用

普拉地福韦有几个科学研究应用,包括:

作用机制

普拉地福韦是一种前药,通过肝脏中细胞色素 P-450 (CYP) 3A4 介导的氧化被激活。一旦被激活,普拉地福韦就会转化为腺苷福莫韦,抑制乙型肝炎病毒的逆转录酶。这种抑制阻止了病毒的复制,并降低了感染者的病毒载量。 普拉地福韦的肝脏靶向特性确保了肝脏中活性药物的高浓度,同时最大限度地减少了全身暴露和肾毒性 .

生化分析

Biochemical Properties

Pradefovir interacts with the enzyme cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This interaction allows Pradefovir to be activated through oxidation . The activated Pradefovir allows Hepsera, a medication used to treat hepatitis B, to be concentrated in the liver .

Cellular Effects

Pradefovir has demonstrated potent preclinical and clinical anti-HBV activity . It is highly stable in both plasma and tissues . Pradefovir is efficiently converted to adefovir, producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney .

Molecular Mechanism

The mechanism of action of Pradefovir involves its activation through oxidation that is mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .

Temporal Effects in Laboratory Settings

Pradefovir has shown good efficacy and an acceptable safety profile in phase II development for the treatment of chronic hepatitis B . The peak plasma concentration and area under the curve of serum Pradefovir ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively .

Metabolic Pathways

Pradefovir is involved in the metabolic pathway mediated by cytochrome P-450 (CYP) 3A4 . It is activated through oxidation, allowing for increased Hepsera concentrations selectively in the liver .

Transport and Distribution

Pradefovir is designed to specifically target the liver, reducing risks to external tissue, especially the kidneys . It is activated in the liver, allowing Hepsera to be concentrated in the liver while maintaining lower concentration levels in other tissues .

Subcellular Localization

The subcellular localization of Pradefovir is predominantly in the liver, where it is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .

准备方法

合成路线和反应条件: 普拉地福韦是通过一系列化学反应合成的,包括将磷酸酯或膦酸酯基团掺入腺苷福莫韦分子中。合成包括以下步骤:

工业生产方法: 普拉地福韦的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程包括:

化学反应分析

反应类型: 普拉地福韦经历了几个化学反应,包括:

常见试剂和条件:

    氧化: 细胞色素 P-450 (CYP) 3A4 酶是氧化过程中涉及的主要试剂。

    水解: 酸性或碱性条件用于促进甲磺酸酯基团的水解。

主要形成的产物:

相似化合物的比较

普拉地福韦与其他类似化合物进行比较,例如:

    腺苷福莫韦: 普拉地福韦是腺苷福莫韦的前药,旨在改善肝脏靶向性和降低肾毒性。

    替诺福韦: 另一种用于治疗乙型肝炎病毒感染的核苷类似物,替诺福韦具有不同的激活途径和药代动力学特征。

    恩替卡韦: 一种具有独特作用机制的核苷类似物,恩替卡韦用作治疗乙型肝炎病毒感染的替代方案。

普拉地福韦的独特性: 普拉地福韦独特的肝脏靶向特性和降低的肾毒性使其成为治疗慢性乙型肝炎病毒感染的有希望的候选药物。 它在最大限度地减少全身暴露的同时实现高肝脏浓度的能力使其与其他类似化合物区别开来 .

属性

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870372
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625095-60-5
Record name Pradefovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pradefovir
Reactant of Route 2
Reactant of Route 2
Pradefovir
Reactant of Route 3
Reactant of Route 3
Pradefovir
Reactant of Route 4
Pradefovir
Reactant of Route 5
Pradefovir
Reactant of Route 6
Pradefovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。